molecular formula C7H9N3O4 B11900208 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 50920-47-3

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B11900208
CAS No.: 50920-47-3
M. Wt: 199.16 g/mol
InChI Key: FVAMWYRRWJUYMO-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 50920-47-3) is a nitro-substituted pyrazole derivative with the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.167 g/mol . The compound features a pyrazole core substituted with an ethyl group at position 1, a methyl group at position 5, a nitro group at position 4, and a carboxylic acid moiety at position 2. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the nitro and carboxylic acid groups, which influence solubility and reactivity. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile synthetic adaptability and biological activity .

Properties

CAS No.

50920-47-3

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

1-ethyl-5-methyl-4-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9N3O4/c1-3-9-4(2)6(10(13)14)5(8-9)7(11)12/h3H2,1-2H3,(H,11,12)

InChI Key

FVAMWYRRWJUYMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The foundational step in synthesizing pyrazole derivatives involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For 1-ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, this typically begins with ethyl hydrazine and ethyl acetoacetate under basic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack and ring closure to yield 3-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Key Reaction Conditions:

  • Temperature: 80–120°C

  • Catalyst: Potassium carbonate (1.2–1.5 equiv)

  • Solvent: Dimethyl carbonate or diethylene glycol dimethyl ether

  • Yield: 82.5–95.3% after purification

This intermediate is subsequently functionalized at the 4-position via nitration.

Nitration Strategies

Introducing the nitro group at the 4-position requires careful selection of nitrating agents to avoid over-nitration or ring degradation. Two primary methods are employed:

Conventional Nitration with Mixed Acids

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio is used at 0–5°C. The electrophilic nitronium ion (NO₂⁺) attacks the electron-rich 4-position of the pyrazole ring, yielding the nitro-substituted derivative.

Optimized Parameters:

  • Reagent Ratio: 1.1–1.6 equiv HNO₃ per equiv pyrazole

  • Reaction Time: 5–7 hours

  • Yield: 68–74%

Metal-Catalyzed Nitration

Recent advances utilize transition metal catalysts (e.g., Cu(NO₃)₂) in acetic anhydride to enhance regioselectivity. This method reduces side reactions and improves yields to 78–82%.

Functional Group Interconversion and Carboxylation

Oxidation of Methyl Groups

The carboxylic acid moiety at the 3-position is introduced via oxidation of a pre-existing methyl group. Potassium permanganate (KMnO₄) in acidic or neutral media is commonly used:

3-CH3KMnO4,H2O3-COOH\text{3-CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{3-COOH}

Conditions:

  • Temperature: 60–80°C

  • Oxidant: 2.5 equiv KMnO₄

  • Yield: 70–75%

Direct Carboxylation via Carbon Dioxide Insertion

An alternative route employs supercritical CO₂ under high pressure (10–15 MPa) with palladium catalysts. This method avoids harsh oxidants and achieves yields of 65–70%.

Industrial-Scale Production and Optimization

Batch Process Parameters

Industrial synthesis prioritizes cost efficiency and scalability. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature100–120°CMaximizes ring stability
Pressure0.5–0.93 MPaEnhances reaction rate
SolventDimethyl carbonateReduces byproduct formation
Catalyst Loading1.2 equiv K₂CO₃Balances reactivity and cost

Data derived from patent CN106187894A.

Purification Protocols

Post-synthesis purification is critical for pharmaceutical-grade material:

  • Salt Removal: Filtration at 15–25°C to eliminate potassium carbonate residues.

  • Solvent Distillation: Vacuum distillation at 50–70°C to recover dimethyl carbonate.

  • Washing Steps: Sequential washes with sodium sulfite (5%) and sodium carbonate (5%) to neutralize acidic byproducts.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Conventional NitrationLow cost, simple setupRisk of over-nitration68–74
Metal-CatalyzedHigh regioselectivityExpensive catalysts78–82
Supercritical CO₂Eco-friendly, mild conditionsHigh equipment costs65–70

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 1-Ethyl-5-methyl-4-amino-1H-pyrazole-3-carboxylic acid.

    Esterification: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylates.

    Hydrolysis: this compound.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomerism

Pyrazole derivatives often differ in substituent type, position, and alkyl chain length, leading to distinct chemical and biological behaviors. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid 50920-47-3 C₇H₉N₃O₄ 199.167 1-Ethyl, 5-methyl, 4-nitro High reactivity due to nitro and carboxylic acid groups; potential precursor for pharmaceuticals
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid 1006441-04-8 C₆H₇N₃O₄ 185.14 1-Ethyl, 3-nitro Positional isomer; nitro at C3 may alter electronic properties and biological activity
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 139756-00-6 C₈H₁₁N₃O₄ 213.19 1-Methyl, 3-propyl, 4-nitro Longer alkyl chain (propyl) increases lipophilicity; potential agrochemical applications
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 26308-41-8 C₇H₉ClN₂O₂ 188.61 4-Chloro, 3-ethyl, 1-methyl Chloro substituent enhances electrophilicity; used in medicinal chemistry
5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid 26308-41-8 C₇H₉N₃O₄ 199.16 5-Ethyl, 2-methyl (positional isomer) Altered ring substitution pattern affects hydrogen bonding and solubility

Reactivity and Functional Group Analysis

  • Nitro Group Influence: The nitro group at position 4 in the target compound is a strong electron-withdrawing group, which polarizes the pyrazole ring and enhances electrophilic substitution reactivity.
  • Carboxylic Acid Role : The carboxylic acid at position 3 enables salt formation and hydrogen bonding, improving solubility in polar solvents. Esters of similar compounds (e.g., ethyl esters in and ) show reduced polarity, making them more suitable for lipid-based drug formulations .
  • Alkyl Chain Effects : Substituting ethyl with propyl (as in 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ) increases hydrophobicity, which could enhance membrane permeability in biological systems .

Biological Activity

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 50920-47-3) is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure comprising a nitro group, a carboxylic acid group, and ethyl and methyl substituents on the pyrazole ring. Its molecular formula is C7H9N3O4, with a molar mass of approximately 199.164 g/mol .

This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitro group and carboxylic acid enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo redox reactions, while the carboxylic acid can form hydrogen bonds with target proteins, thereby modulating various biological pathways . This interaction can lead to significant biological effects, including enzyme inhibition and receptor modulation.

Pharmacological Properties

Research has indicated that derivatives of this compound exhibit various pharmacological activities:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against a range of microbial pathogens .
  • Anti-inflammatory Effects : Compounds within this class are being studied for their potential to reduce inflammation in various models .
  • Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation in vitro and in vivo .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. Substituents at specific positions on the pyrazole ring can enhance or diminish activity against various targets. For instance, the positioning of the nitro group at the 4-position is critical for its reactivity and interaction with biological systems .

Anticancer Activity

In a study published in Nature, derivatives of pyrazoles including this compound were screened for anticancer properties against several human cancer cell lines (e.g., H460, A549). The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting their potential as chemotherapeutic agents .

Antimicrobial Studies

A comprehensive screening of various pyrazole compounds revealed that those similar to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's versatility as a scaffold for developing new antimicrobial agents .

Comparative Analysis

Compound NameBiological ActivityKey Features
This compound Antimicrobial, anticancer, anti-inflammatoryNitro group at 4-position; carboxylic acid present
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Moderate anticancer activityDifferent nitro positioning affects reactivity
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid Lower antimicrobial activityPropyl substitution reduces potency

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives?

The compound is typically synthesized via condensation reactions of substituted pyrazole precursors. For example, ethyl esters of pyrazole-carboxylic acids can react with acid anhydrides, acid chlorides, or sulfonyl hydrazides to introduce nitro or alkyl groups at specific positions . Cyclocondensation with reagents like urea, thiourea, or aryl boronic acids (under Pd catalysis) is also used to functionalize the pyrazole core . Characterization involves IR, 1^1H-NMR, and mass spectrometry, with purity confirmed via elemental analysis .

Q. How are structural and purity analyses conducted for this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., nitro groups at ~1520 cm1^{-1}, carboxylic acid O-H stretches at ~2500–3000 cm1^{-1}) .
  • 1^1H-NMR : Assigns protons on the pyrazole ring (e.g., ethyl/methyl groups at δ 1.2–4.2 ppm) and nitro/carboxylic acid substituents .
  • Mass spectrometry : Confirms molecular weight (e.g., molecular ion peaks at m/z 241 for ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate) .
  • Elemental analysis : Validates purity (>98% by GC/HPLC) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during nitro-group introduction in pyrazole derivatives?

Regioselectivity is controlled by steric and electronic factors. For example, nitration at the 4-position is favored due to the electron-withdrawing effect of the carboxylic acid group at position 3, which directs electrophilic substitution . Reaction conditions (e.g., nitric acid concentration, temperature) and protecting groups (e.g., ethyl esters) further enhance selectivity .

Q. How do substituents at the 3- and 5-positions influence biological activity?

  • Nitro group (position 4) : Enhances electron-deficient character, potentially improving binding to enzymatic targets (e.g., cyclooxygenase-2 in anti-inflammatory studies) .
  • Ethyl/methyl groups (positions 1 and 5) : Increase lipophilicity, affecting membrane permeability and pharmacokinetics .
  • Carboxylic acid (position 3) : Enables salt formation or conjugation with biomolecules (e.g., amides for prodrug development) . Comparative studies of analogs (e.g., 4-chloro or 3-propyl derivatives) reveal structure-activity relationships (SAR) in analgesic and anti-inflammatory assays .

Q. What catalytic systems are effective in cross-coupling reactions involving pyrazole intermediates?

Palladium catalysts (e.g., Pd(PPh3_3)4_4) facilitate Suzuki-Miyaura couplings with aryl boronic acids to functionalize pyrazole cores. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate reacts with phenyl boronic acid in deaerated DMF/H2_2O under K3_3PO4_4 to yield diarylated pyrazoles . Optimized conditions include inert atmospheres and controlled temperatures (80–100°C) .

Q. How are computational methods applied to predict reactivity or binding modes of this compound?

Density Functional Theory (DFT) calculations model nitro group orientation and hydrogen-bonding interactions with biological targets. Molecular docking studies (e.g., with COX-2 or phosphodiesterase enzymes) predict binding affinities based on electrostatic complementarity . These methods guide the design of analogs with reduced ulcerogenic activity compared to traditional NSAIDs .

Methodological Challenges

Q. What are the limitations in characterizing nitro-pyrazole derivatives via NMR?

  • Signal broadening : Nitro groups cause deshielding, complicating proton assignments.
  • Solvent interference : Carboxylic acid protons exchange rapidly in D2_2O, requiring deuterated DMSO or CDCl3_3 for clarity .
  • Dynamic effects : Rotameric equilibria of ethyl groups split signals, necessitating variable-temperature NMR .

Q. How can purification challenges be addressed for polar pyrazole-carboxylic acids?

  • Chromatography : Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) resolves polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed via melting point (e.g., 150–152°C for 1-methyl derivatives) .
  • Ion-exchange resins : Carboxylic acid groups bind to anion exchangers (e.g., Dowex-1), enabling selective elution with acetic acid .

Data Interpretation and Contradictions

Q. How to resolve discrepancies in reported biological activities of structurally similar analogs?

Contradictions may arise from assay conditions (e.g., cell lines, dosage). For example, ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate shows variable ulcerogenic indices in rodent models depending on administration route (oral vs. intraperitoneal) . Meta-analyses comparing IC50_{50} values across studies and validating via standardized assays (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition) are critical .

Experimental Design Considerations

Q. What in vitro/in vivo models are appropriate for evaluating anti-inflammatory activity?

  • In vitro : COX-1/COX-2 inhibition assays using purified enzymes or LPS-stimulated macrophages (measure PGE2_2 levels) .
  • In vivo : Carrageenan-induced paw edema in rats (acute inflammation) or collagen-induced arthritis models (chronic inflammation) .
  • Toxicity screening : Ulcerogenic activity assessed via gastric lesion scoring in rodents after 7-day dosing .

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